molecular formula C24H27N5O2S2 B11200499 N-(2,3-dihydro-1H-inden-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11200499
M. Wt: 481.6 g/mol
InChI Key: RDOBIRSCIUEYCX-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indenyl and thiazolopyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield, implementing continuous flow processes, and ensuring compliance with safety and environmental regulations. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: Researchers study the compound’s pharmacokinetics and pharmacodynamics to understand its potential therapeutic effects and safety profile.

    Material Science: The compound’s properties may be explored for use in developing new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
  • **N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(ETHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H27N5O2S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H27N5O2S2/c1-2-11-29-22(31)20-21(26-23(33-20)28-12-4-3-5-13-28)27-24(29)32-15-19(30)25-18-10-9-16-7-6-8-17(16)14-18/h2,9-10,14H,1,3-8,11-13,15H2,(H,25,30)

InChI Key

RDOBIRSCIUEYCX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

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